molecular formula C10H8BrFO2 B6156807 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314773-93-7

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6156807
CAS No.: 1314773-93-7
M. Wt: 259.07 g/mol
InChI Key: UZPLVMOGAWMYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid ( 1314773-93-7) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C 10 H 8 BrFO 2 and a molecular weight of 259.07 g/mol, this compound features a cyclopropane ring substituted with a carboxylic acid group and a 2-bromo-6-fluorophenyl moiety . This specific aromatic substitution pattern is valuable for further functionalization via cross-coupling reactions and for modulating the steric and electronic properties of the molecule. Compounds containing the cyclopropane-carboxylic acid scaffold are frequently investigated as key intermediates in the synthesis of potential bioactive molecules. Research on closely related trans -2-fluorophenylcyclopropylamine analogues has shown that such structures can act as potent and selective inhibitors of monoamine oxidases (MAOs), which are important targets for disorders of the central nervous system . The presence of the carboxylic acid group makes this compound a versatile precursor for the synthesis of amides, esters, or for further transformations into other functional groups, such as amines. This compound is provided for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1314773-93-7

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)

InChI Key

UZPLVMOGAWMYSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=C2Br)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and cyclopropane-1-carboxylic acid.

    Formation of Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Substitution Reactions: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Dehalogenated cyclopropane derivatives.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid exhibit significant biological activities, including:

  • Antimicrobial Properties : The halogen substituents enhance binding affinity to microbial targets.
  • Antiviral Activity : Potential inhibition of viral replication pathways.
  • Anticancer Effects : Preliminary studies suggest that derivatives can inhibit specific enzymes involved in cancer progression.

The unique combination of bromine and fluorine atoms is believed to play a crucial role in improving the biological activity of this compound compared to others without these halogens.

Applications in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Drug Development : Used as a building block for synthesizing novel pharmaceuticals targeting various diseases.
  • Enzyme Inhibition Studies : Interaction studies focus on its binding affinity with biological targets such as enzymes or receptors.

Agrochemical Development

The compound also shows promise in agrochemical applications:

  • Pesticide Formulation : Its biological activity makes it suitable for developing new pesticides with enhanced efficacy against pests.
  • Herbicide Development : Potential for use in creating herbicides that target specific plant pathways.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopropane Derivatives

  • Example : 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ().
  • Key Differences : The bromine atom at the 3-position (meta) instead of the 2-position (ortho) reduces steric hindrance near the carboxylic acid group. This positional change enhances reactivity in amide coupling reactions, as evidenced by a 77% yield in its synthesis.
  • Impact : Meta-substitution may improve solubility compared to ortho-substituted analogs due to reduced steric crowding.

Chloro-Fluoro Analog

  • Example : 1-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid ().
  • Key Differences: Replacement of bromine with chlorine alters electronic properties.
  • Impact : Lower molecular weight (Cl = 35.45 g/mol vs. Br = 79.90 g/mol) may enhance metabolic stability in biological applications.

Trifluoromethyl-Substituted Analogs

1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid ()

  • Structure : Features a CF₃ group instead of Br/F substituents.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1-2) compared to the bromo-fluoro analog (estimated pKa ~2.5-3.5).
  • Applications : CF₃-substituted compounds are prevalent in agrochemicals due to their resistance to enzymatic degradation.

Aromatic Ring Modifications

Pyridinyl Derivatives

  • Example : 1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid ().
  • Key Differences : Replacement of the phenyl ring with a pyridine ring introduces a nitrogen atom, altering electronic distribution and hydrogen-bonding capacity.

Methylphenyl Analog

  • Example : 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid ().
  • Key Differences : A methyl group at the para position provides electron-donating effects, reducing the carboxylic acid’s acidity (pKa ~4-5) compared to the bromo-fluoro derivative.
  • Applications : Methyl groups improve lipophilicity, making such analogs useful in prodrug design.

Data Table: Comparative Properties of Selected Cyclopropane-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-Br, 6-F, phenyl 257.12 Not provided Intermediate in halogenated drug design
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 3-Br, phenyl, diethylamide 356.36 Not provided High-yield amide coupling reactions
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid CF₃ 154.08 Not provided Agrochemical applications
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid 4-CH₃, phenyl 190.22 83846-66-6 Prodrug lipophilicity enhancement

Biological Activity

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound notable for its unique cyclopropane structure and the presence of halogen substituents. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemistry. Its molecular formula is C10H8BrF O2, with a molecular weight of approximately 259.07 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and biological interactions, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The compound features a cyclopropane ring bonded to a carboxylic acid functional group and a phenyl ring that is substituted with bromine and fluorine atoms. This configuration significantly influences its chemical reactivity and biological activity.

Property Details
Molecular FormulaC10H8BrF O2
Molecular Weight259.07 g/mol
Functional GroupsCyclopropane, Carboxylic Acid
Substituents on Phenyl RingBromine (Br), Fluorine (F)

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Properties : Compounds similar to this structure have shown promising antibacterial activity against various strains, including Gram-positive bacteria. The halogen substituents enhance binding affinity to bacterial targets, potentially leading to effective inhibition of bacterial growth .
  • Antiviral Activity : Preliminary studies suggest that derivatives of cyclopropane carboxylic acids may inhibit viral replication pathways, although specific mechanisms for this compound require further investigation.
  • Anticancer Properties : The compound has been linked to anticancer effects, possibly through the inhibition of specific enzymes involved in tumor growth. The presence of halogens may improve the compound's ability to interact with cancer cell receptors.

The biological activity of this compound is likely mediated by its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both antimicrobial and anticancer activities.
  • Receptor Binding : The structural features allow for potential binding to specific receptors, altering cellular signaling pathways that could lead to therapeutic effects.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antibacterial Activity Study : A study found that compounds with similar structural features exhibited potent inhibitory activity against bacterial DNA topoisomerase IV, a critical enzyme for bacterial replication .
  • Anticancer Research : Research indicated that certain derivatives showed significant cytotoxicity against cancer cell lines, suggesting that the unique combination of bromine and fluorine enhances their pharmacological profile.
  • Fluorination Impact Study : A review highlighted how fluorination in compounds can enhance biological activity, supporting the hypothesis that the fluorine atom in this compound contributes positively to its efficacy against various biological targets .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example:

  • Bromination and cyclopropanation : Start with a fluorophenyl-substituted cyclopropane precursor, followed by bromination at the ortho position. Evidence from analogous compounds (e.g., brominated cyclopropane carboxylic acids) suggests using halogenation reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-substitution .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the bromo-fluorophenyl group to a cyclopropane scaffold, though steric hindrance from the cyclopropane ring requires careful ligand selection (e.g., bulky phosphine ligands) .
  • Optimization : Monitor reaction progress via TLC or LC-MS, and adjust parameters (temperature, solvent polarity) to improve yields. For bromination, dichloromethane or DMF at 0–25°C is typical .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm cyclopropane ring integrity (characteristic coupling constants: J=610 HzJ = 6–10\ \text{Hz} for adjacent protons) and substituent positions. 19F^{19}\text{F} NMR identifies fluorine environments .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula. For fragmentation patterns, ESI or EI modes can distinguish between bromine isotope clusters (m/z 1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms cyclopropane geometry, though crystallization may require co-crystallization with stabilizing agents due to the compound’s rigidity .

Q. How does the bromine substituent influence the compound’s reactivity in functional group transformations?

The bromine atom serves as a site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

  • Steric effects : The cyclopropane ring and adjacent fluorine may slow SN2 reactions; polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) enhance reactivity .
  • Ortho effect : The bromine’s proximity to the cyclopropane ring can direct regioselectivity in electrophilic substitutions. Computational modeling (DFT) helps predict reactive sites .

Q. What protocols ensure safe handling and long-term stability of this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyclopropane ring or decarboxylation. Use amber vials to avoid photodegradation .
  • Handling : Work in a fume hood with nitrile gloves. The carboxylic acid group may irritate skin; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanisms govern the thermal or hydrolytic decomposition of this compound, and how can stability be enhanced?

Studies on related cyclopropane carboxylic acids (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) reveal two pathways:

  • Ring-opening : Acidic conditions protonate the cyclopropane, leading to strain relief via ring cleavage. Stabilize by buffering solutions at pH 6–7 .
  • Decarboxylation : Elevated temperatures (>100°C) promote CO2_2 loss. Add radical inhibitors (e.g., BHT) or use low-boiling-point solvents (e.g., THF) to mitigate .

Q. How does stereochemistry impact the compound’s biological activity or synthetic utility?

  • Cis vs. trans substituents : The spatial arrangement of bromine and fluorine affects binding to biological targets (e.g., enzymes). For example, trans-disubstituted cyclopropanes show higher affinity in some kinase inhibition assays .
  • Synthesis control : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enforce desired stereochemistry. Monitor enantiomeric excess via chiral HPLC .

Q. What strategies are recommended for resolving contradictions in analytical data (e.g., conflicting NMR or crystallography results)?

  • Cross-validation : Compare NMR data with computed spectra (DFT) to assign signals accurately. For crystallography, ensure crystal quality by screening multiple solvents .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., dehalogenated species) that may skew results. Reproduce syntheses in triplicate to confirm reproducibility .

Q. How can researchers design assays to evaluate this compound’s potential as a enzyme inhibitor or receptor modulator?

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) where the fluorophenyl group enhances binding via π-stacking .
  • Assay design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. Include controls with bromine-free analogs to isolate substituent effects .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • DFT calculations : Model transition states for cyclopropane ring-opening or halogen displacement. Software like Gaussian or ORCA provides activation energies and orbital interactions .
  • MD simulations : Study solvation effects or protein-ligand dynamics in aqueous vs. lipid environments. Tools like GROMACS or AMBER are standard .

Q. How can this compound serve as an intermediate in synthesizing pharmaceuticals or agrochemicals?

  • Drug candidates : The bromine atom allows late-stage diversification via cross-coupling (e.g., replacing Br with heteroaryls in kinase inhibitors) .
  • Agrochemicals : Incorporate into herbicides targeting acetolactate synthase (ALS), leveraging fluorine’s electronegativity to enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.